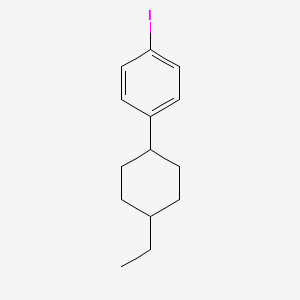
(R)-b-Amino-2,4-difluoro-benzenebutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant potential in medicinal chemistry. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-3-aminobutanoic acid.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with ®-3-aminobutanoic acid in the presence of a suitable catalyst to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure consistent product quality.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The difluorophenyl group can be reduced to form various fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Fluorinated derivatives.
Substitution Products: Various substituted amino acids.
Chemistry:
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Chiral Building Block: Utilized in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Interactions: Studied for its interactions with proteins and potential as a ligand in biochemical assays.
Medicine:
Neurological Disorders: Explored for its therapeutic potential in treating conditions such as epilepsy and neuropathic pain.
Drug Development: Used in the development of novel drugs with improved efficacy and reduced side effects.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and advanced materials.
Research and Development: Utilized in R&D for the discovery of new chemical entities.
作用机制
The mechanism of action of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as:
Neurotransmitter Receptors: Modulates the activity of neurotransmitter receptors in the central nervous system.
Ion Channels: Influences the function of ion channels, affecting neuronal excitability and signal transmission.
Enzymatic Pathways: Inhibits or activates enzymes involved in key metabolic pathways, leading to therapeutic effects.
相似化合物的比较
- ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
- (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
- ®-3-Amino-4-(2,3-difluorophenyl)butanoic acid hydrochloride
Uniqueness:
- Fluorine Substitution Pattern: The specific positioning of fluorine atoms on the phenyl ring imparts unique chemical and biological properties.
- Chirality: The ®-enantiomer exhibits distinct pharmacological activity compared to its (S)-counterpart.
- Reactivity: The presence of both amino and difluorophenyl groups allows for diverse chemical transformations and applications.
This detailed article provides a comprehensive overview of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H12ClF2NO2 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC 名称 |
3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H |
InChI 键 |
JSUDTKJIUZNGOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)










